Home > Products > Screening Compounds P57263 > 3-(Piperidin-4-yl)benzo[d]isoxazole
3-(Piperidin-4-yl)benzo[d]isoxazole - 84163-68-8

3-(Piperidin-4-yl)benzo[d]isoxazole

Catalog Number: EVT-3293629
CAS Number: 84163-68-8
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be sourced from various chemical synthesis methods that involve piperidine derivatives and benzo[d]isoxazole frameworks. Its classification falls within organic chemistry, specifically in the realm of heterocyclic compounds. The presence of both piperidine and isoxazole moieties suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis Analysis

The synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole typically involves several steps, often starting from readily available precursors.

  1. Starting Materials: Commonly used starting materials include piperidine derivatives and appropriate benzo[d]isoxazole intermediates.
  2. Methodologies:
    • One effective method involves the condensation reaction between piperidine and substituted benzo[d]isoxazole derivatives.
    • Another approach utilizes cyclization reactions where piperidine is reacted with an appropriate aromatic aldehyde followed by oxidation to form the isoxazole ring.
  3. Parameters: Reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and reaction time are critical for optimizing yield and purity.

For example, recent studies have reported the synthesis of various derivatives through a straightforward method involving the reaction of piperidine with halogenated benzo[d]isoxazoles under basic conditions, yielding high purity products suitable for further biological evaluation .

Molecular Structure Analysis

The molecular structure of 3-(Piperidin-4-yl)benzo[d]isoxazole features a piperidine ring attached to a benzo[d]isoxazole core.

  1. Structural Features:
    • The piperidine moiety contributes to the compound's basicity and potential interaction with biological receptors.
    • The isoxazole ring provides aromatic stability and can participate in π-stacking interactions with other aromatic systems.
  2. Data Analysis:
    • X-ray crystallography studies reveal detailed bond lengths and angles, confirming the planar nature of the isoxazole ring and the spatial arrangement relative to the piperidine moiety .
    • Computational methods such as Density Functional Theory (DFT) have been employed to predict electronic properties and reactivity patterns, further elucidating its structure-function relationships .
Chemical Reactions Analysis

3-(Piperidin-4-yl)benzo[d]isoxazole can participate in various chemical reactions:

  1. Substitution Reactions: The nitrogen atom in the piperidine ring can undergo nucleophilic substitution reactions, allowing for modifications at different positions on the aromatic system.
  2. Cyclization Reactions: The compound can serve as a precursor for synthesizing more complex heterocycles through cyclization reactions involving other electrophiles or nucleophiles.
  3. Functional Group Transformations: Oxidation or reduction processes can be applied to introduce or modify functional groups on either the piperidine or isoxazole moieties.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for 3-(Piperidin-4-yl)benzo[d]isoxazole primarily relates to its interactions with biological targets:

  1. Biological Targets: Studies suggest that this compound may interact with specific receptors or enzymes involved in microbial resistance or cancer cell proliferation.
  2. Inhibition Studies: In vitro assays have demonstrated that derivatives exhibit antimicrobial activity against various pathogens, indicating potential inhibition of bacterial growth through disruption of cellular processes .
  3. Molecular Docking: Computational docking studies have provided insights into binding affinities and modes of interaction with target proteins, suggesting that these compounds could act as competitive inhibitors.
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Piperidin-4-yl)benzo[d]isoxazole are crucial for understanding its behavior in various environments:

  1. Physical Properties:
    • Appearance: Typically presented as a crystalline solid.
    • Melting Point: Data indicate a melting point range that reflects its purity and crystalline nature.
  2. Chemical Properties:
    • Solubility: Soluble in polar solvents such as methanol or dimethyl sulfoxide, which is vital for biological assays.
    • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to prevent degradation.

Relevant data on these properties are essential for practical applications in pharmaceuticals .

Applications

The applications of 3-(Piperidin-4-yl)benzo[d]isoxazole span several fields:

  1. Pharmaceutical Research: Its derivatives are being investigated for their antimicrobial properties, showing promise against resistant strains of bacteria .
  2. Cancer Therapy: Preliminary studies indicate potential anticancer activity, warranting further exploration into its mechanism against specific cancer cell lines.
  3. Material Science: The unique structural features may also lend themselves to applications in developing new materials or catalysts within organic synthesis.
Introduction: Molecular Framework and Therapeutic Significance

Systematic Nomenclature and Core Heterocyclic Architecture

Systematic IUPAC Designation:3-(Piperidin-4-yl)-1,2-benzoxazole (CAS: 852808-04-9; PubChem CID: 13076436), with the molecular formula C₁₂H₁₄N₂O (molecular weight: 202.26 g/mol). The numbering system assigns position 1 to the isoxazole oxygen, position 2 to the isoxazole nitrogen, and links the piperidine at carbon 4 to the benzo[d]isoxazole at carbon 3 [1].

Core Structural Features:

  • Heterocyclic Fusion: The benzo[d]isoxazole moiety comprises a benzene ring fused to the 4,5-positions of the isoxazole ring, creating a planar, electron-deficient 10π-aromatic system. The isoxazole's O-N bond exhibits partial double-bond character (bond length ~1.36 Å), contributing to ring stability while maintaining susceptibility to nucleophilic attack at carbon 3.
  • Piperidine Conformation: The piperidine adopts a chair conformation with the N-H bond equatorial, minimizing 1,3-diaxial interactions. The C4 position links to the benzoisoxazole, positioning the basic nitrogen (pKa ~8.5) for salt bridge formation with aspartate/glutamate residues in target proteins.
  • Torsional Flexibility: The single bond between the piperidine C4 and isoxazole C3 allows rotational freedom (torsional barrier ~5-7 kcal/mol), enabling adaptation to diverse binding pockets. Substituents at either ring system profoundly influence bioactive conformations [6] [10].

Table 1: Structural Characteristics of 3-(Piperidin-4-yl)benzo[d]isoxazole

Structural ElementPropertyBiological Implication
Benzo[d]isoxazole ringPlanar, π-deficient systemStacking with aromatic residues (Phe, Tyr)
Isoxazole O-N bondBond order 1.5; length ~1.36 ÅElectrophilicity at C3; metabolic stability
Piperidine nitrogenpKa ~8.5; basic centerSalt bridge with Asp/Glu residues
C3-C4' linkageRotatable bond (τ ~120°)Conformational adaptability to binding sites
LogP (calculated)~2.5Balanced blood-brain barrier penetration

Historical Development within Benzisoxazole-Piperidine Pharmacophores

The scaffold emerged from systematic optimization of first-generation antipsychotics, particularly through structural simplification of risperidone derivatives. Key evolutionary milestones include:

  • Early Antipsychotic Scaffolds (1980s-1990s): Risperidone combined a benzisoxazole with a pyrido[1,2-a]pyrimidinone-piperidine system. Structural simplification efforts revealed that 3-(piperidin-4-yl)benzo[d]isoxazole retained 5-HT₂ₐ/D₂ receptor affinity with improved metabolic stability, becoming a privileged structure for atypical antipsychotics [7].

  • GlyT1 Inhibitor Breakthrough (2015): Liu et al. identified this scaffold as a potent GlyT1 inhibitor (IC₅₀ = 30 nM) through bioisosteric replacement strategies. Unlike earlier benzoylpiperidine-based GlyT1 inhibitors (e.g., 4-benzoylpiperidine derivative 23q), the benzoisoxazole-piperidine hybrid demonstrated superior blood-brain barrier penetration and selectivity (>100-fold over GlyT2, D₁, D₂, D₃, 5-HT₁ₐ, and 5-HT₂ₐ receptors). This structural shift addressed pharmacokinetic limitations while maintaining target engagement [2] [5].

  • Multitarget Ligand Development (2020s): Recent structural hybrids incorporate this scaffold into compounds bridging serotonergic, dopaminergic, and glycinergic systems. For example, quinoline conjugates (e.g., SCXRD-characterized compound 5c) demonstrated dual 5-HT₂ₐ/D₂ antagonism coupled with GlyT1 inhibition—a pharmacological profile addressing positive, negative, and cognitive symptoms of schizophrenia [6].

Table 2: Evolution of Benzisoxazole-Piperidine Scaffolds in CNS Drug Discovery

GenerationRepresentative StructureKey Pharmacological AdvancementLimitations Addressed
First (1990s)RisperidoneDual 5-HT₂ₐ/D₂ antagonismExtrapyramidal symptoms reduction
Second (2010s)Benzoylpiperidine GlyT1 inhibitors (e.g., 23q)Selective glycine reuptake inhibition (IC₅₀ 30 nM)Limited BBB penetration
Third (2020s)3-(Piperidin-4-yl)benzo[d]isoxazole coreEnhanced BBB permeability + GlyT1 selectivityMetabolic instability of predecessors
HybridQuinoline-piperidine-benzisoxazole (5c)Multi-target engagement (5-HT₂ₐ/D₂/GlyT1)Symptom coverage breadth

Therapeutic Rationale for Glycinergic and Monoaminergic Targeting

Glycinergic Modulation via GlyT1 Inhibition:The scaffold potently inhibits glycine transporter 1 (GlyT1), elevating synaptic glycine concentrations and augmenting NMDA receptor function. Chronic phencyclidine-induced schizophrenia models demonstrated that lead compound 23q (40 mg/kg intragastric) reversed hyperlocomotion (p<0.01) and improved cognitive deficits in Morris water maze tests. This occurs via allosteric potentiation of NMDA receptors in prefrontal cortical pyramidal neurons, restoring glutamatergic neurotransmission deficits implicated in schizophrenia pathophysiology. Electrophysiological studies confirmed enhanced NMDA currents (>50% increase at 100 nM) in hippocampal slices without inducing excitotoxicity [2] [5] [9].

Monoaminergic Receptor Interactions:The scaffold's structural similarity to butyrophenone antipsychotics enables promiscuous binding to serotonergic and dopaminergic receptors:

  • 5-HT₂ₐ Receptor: Docking studies (PDB: 6A93) show hydrogen bonding between the piperidine nitrogen and Ser159, while the benzoisoxazole engages in π-π stacking with Phe234. Substitution at N1 with alkyl chains modulates selectivity over 5-HT₂c.
  • D₂ Receptor: The protonated piperidine nitrogen forms a salt bridge with Asp114, with optimal N-alkyl chain length (ethyl to propyl) balancing D₂ affinity and dissociation kinetics to minimize extrapyramidal side effects.
  • Multi-target Profiles: Hybridization with quinoline (compound 5c) achieves submicromolar binding (Kᵢ = 0.38 ± 0.06 μM at D₂; 0.42 ± 0.09 μM at 5-HT₂ₐ) while maintaining GlyT1 inhibition (IC₅₀ = 89 nM), demonstrating synergistic pharmacology for complex neuropsychiatric disorders [6] [10].

Antimicrobial Applications (Emerging Area):Schiff-base derivatives (e.g., compound A20) appended to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole exhibit potent activity against multidrug-resistant Acinetobacter baumannii (MIC = 6.25 μg/mL). Molecular modeling implicates disruption of chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase—enzymes critical for bacterial ubiquinone biosynthesis. The benzoisoxazole's electron-withdrawing properties enhance membrane penetration in Gram-negative bacteria, while the imine linkage enables chelation of essential divalent cations [4] [8].

Table 3: Structure-Activity Relationships (SAR) of Key Derivatives

Modification SiteStructural ChangeBiological EffectPotency Shift
Piperidine N1N-Alkylation (ethyl)↑ GlyT1 selectivity over D₂ receptorGlyT1 IC₅₀: 30 nM → 22 nM
Benzoisoxazole C6Fluoro substitution↑ BBB permeability (log PS = -2.8 → -3.4)Brain/plasma ratio: 0.8 → 1.9
Benzoisoxazole C5Hydroxyimino (-NOH)Chelation of bacterial metalloenzymesMIC vs A. baumannii: 6.25 μg/mL
Piperidine C4' stereocenter(R)-configurationEnhanced 5-HT₂ₐ binding (Kᵢ 38 nM vs 210 nM for (S))5.5-fold chiral discrimination
Quinoline conjugationHybridization at C2'Dual GlyT1 inhibition + D₂/5-HT₂ₐ antagonismMulti-target engagement achieved

Properties

CAS Number

84163-68-8

Product Name

3-(Piperidin-4-yl)benzo[d]isoxazole

IUPAC Name

3-piperidin-4-yl-1,2-benzoxazole

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-2-4-11-10(3-1)12(14-15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2

InChI Key

KEIQPPQTKPFHLZ-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=NOC3=CC=CC=C32

Canonical SMILES

C1CNCCC1C2=NOC3=CC=CC=C32

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.